2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol

Overview

Description

Molecular Structure Analysis

The molecular structure of “2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol” is not explicitly provided in the sources .Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not mentioned in the sources .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the sources .Scientific Research Applications

Synthesis of Pyrrolidines and Related Heterocycles

Amino alcohols derived from alpha-amino acids, when reacted with vinyl sulfones, followed by various chemical processes, provide a route to substituted pyrrolidines. This includes the rearrangement of substituents and involves aziridinium ion intermediates (Back, Parvez, & Zhai, 2003).

Vitamin B6 Antagonists Synthesis

Modification of the 2-methyl group in pyridoxol, including with 2-amino and 2-methylamino substituents, was researched to develop Vitamin B6 antagonists. These compounds exhibited growth-inhibitory activity against certain cancer cells (Korytnyk & Angelino, 1977).

Efficient Reagent for N-Phthaloylation

A novel, efficient, and racemization-free reagent, useful for N-phthaloylation of amino acids and amino acid derivatives, was developed. This method proved effective with alpha-amino acids and related compounds (Casimir, Guichard, & Briand, 2002).

N-Monomethylation of Aromatic Primary Amines

A method for the direct N-monomethylation of aromatic primary amines, including various types, using methanol as a methylating agent, was developed. This approach is notable for its broad substrate scope and excellent selectivities (Li, Xie, Shan, Sun, & Chen, 2012).

Sources of Enantiopure α,α-Dialkyl α-Amino Acids

The use of certain oxazolidin-5-ones derived from isobutyraldehyde and α-amino acids was explored as sources of enantiopure α,α-dialkylated α-amino acids. This approach offers a more economical alternative for obtaining these compounds (Rojas‐Lima, Álvarez‐Hernández, Tellez-Zenteno, & López-Ruiz, 2005).

Selective Reduction in the Presence of Aliphatic Nitro Group

A study on the selective reduction of an aromatic nitro group to an azoxy unit in the presence of an aliphatic nitro group was conducted, showcasing a specific chemical reaction process (Siemeling, Türk, Vorfeld, & Fink, 2003).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with enzymes such as histone deacetylase (hdac) and the breakpoint cluster abl (bcr-abl) kinase . These enzymes play crucial roles in cellular processes such as gene expression and signal transduction .

Mode of Action

For instance, it might inhibit the enzymatic activity of its targets, leading to changes in cellular processes such as gene expression and signal transduction .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways such as tryptophan, vitamin b6, and purine metabolism . These pathways are involved in various cellular functions, including protein synthesis, energy production, and DNA replication.

Result of Action

Compounds with similar structures have been found to exhibit antiproliferative activities against certain cancer cell lines . This suggests that 2-(2-aminophenyl)-4-methylpentan-2-ol might also have potential anticancer effects.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been found to interact with enzymes, proteins, and other biomolecules . For instance, 2-aminophenyl structures have been associated with histone deacetylase (HDAC) inhibition , which could suggest potential interactions of 2-(2-Aminophenyl)-4-methylpentan-2-ol with HDAC enzymes.

Cellular Effects

The cellular effects of 2-(2-Aminophenyl)-4-methylpentan-2-ol are currently unknown. Related compounds have shown to influence cell function. For example, 2-aminophenyl-based compounds have demonstrated anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . These effects could be mediated through impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on its structural similarity to other 2-aminophenyl compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have shown changes in their effects over time, including stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have shown variable effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have been found to be involved in aromatic amino acid metabolism and arginine biosynthesis .

Transport and Distribution

Related compounds have shown to interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Proteins with similar structures have been found to contain nuclear localization signals, suggesting potential localization within the nucleus .

properties

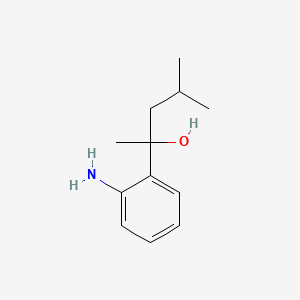

IUPAC Name |

2-(2-aminophenyl)-4-methylpentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9(2)8-12(3,14)10-6-4-5-7-11(10)13/h4-7,9,14H,8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPRCXZSMIWMGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C1=CC=CC=C1N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B2587402.png)

![3-(4-bromophenyl)-5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2587404.png)

![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2587412.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B2587414.png)

![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2587419.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2587421.png)

![1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2587422.png)